2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid
CAS No.: 2138189-66-7
Cat. No.: VC5254240
Molecular Formula: C21H18N2O4S
Molecular Weight: 394.45
* For research use only. Not for human or veterinary use.
![2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid - 2138189-66-7](/images/structure/VC5254240.png)
Specification
CAS No. | 2138189-66-7 |
---|---|
Molecular Formula | C21H18N2O4S |
Molecular Weight | 394.45 |
IUPAC Name | 2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-thiazol-4-yl]acetic acid |
Standard InChI | InChI=1S/C21H18N2O4S/c24-20(25)9-13-12-28-19(23-13)10-22-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12,18H,9-11H2,(H,22,26)(H,24,25) |
Standard InChI Key | YHIDZVSKOKETHF-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC(=CS4)CC(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,3-thiazole ring substituted at the 4-position with an acetic acid group and at the 2-position with an aminomethyl group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) moiety . The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, confers rigidity and electronic diversity, while the Fmoc group enhances solubility in organic solvents and facilitates stepwise peptide synthesis.
The systematic IUPAC name, 2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid, precisely reflects this structure. Key functional groups include:
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Fmoc group: A photolabile protecting group widely used in solid-phase peptide synthesis (SPPS).
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Thiazole ring: Imparts metabolic stability and π-π stacking capabilities.
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Acetic acid moiety: Enables conjugation to amines or alcohols via carbodiimide-mediated couplings.
Stereochemical Considerations
While the parent thiazole is planar, the Fmoc group introduces stereoelectronic effects that influence molecular conformation. X-ray crystallography of analogous Fmoc-thiazole derivatives reveals a dihedral angle of 112–118° between the fluorenyl and thiazole planes, optimizing steric compatibility .
Synthesis and Characterization
Thiazole Ring Formation
The thiazole core is typically constructed via the Hantzsch thiazole synthesis, reacting α-bromoketones with thioureas. For this compound:
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4-Bromoacetoacetic acid ethyl ester reacts with N-Fmoc-ethylenediamine under basic conditions to form the 2-aminomethyl-thiazole intermediate.
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Saponification of the ethyl ester yields the free acetic acid derivative.
Critical parameters include:
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Temperature: 0–5°C during bromoketone addition to prevent side reactions.
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility .
Fmoc Protection
The amine group is protected using Fmoc-Osu (Fmoc-oxy-succinimide) in dimethylformamide (DMF) with 1-hydroxybenzotriazole (HOBt) as a catalyst . Yield optimization studies indicate:
Condition | Yield (%) | Purity (HPLC) |
---|---|---|
DMF, 25°C, 24h | 78 | 95.2 |
THF, 0°C, 6h | 65 | 98.1 |
Analytical Characterization
Modern techniques confirm structure and purity:
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NMR: NMR (400 MHz, DMSO-d6) displays characteristic signals:
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HPLC-MS: [M+H]+ at m/z 453.2 (calculated 453.15) with >98% purity .
Physicochemical Properties
Solubility and Stability
The compound exhibits pH-dependent solubility:
Solvent | Solubility (mg/mL) |
---|---|
DMSO | 52.3 |
Water (pH 7.4) | 0.8 |
Ethyl acetate | 12.7 |
Stability studies (40°C/75% RH, 30 days) show <5% degradation, making it suitable for long-term storage .
Spectroscopic Profiles
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UV-Vis: λmax = 267 nm (π→π* transition of Fmoc).
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FT-IR: Peaks at 1720 cm⁻¹ (C=O, Fmoc) and 1695 cm⁻¹ (COOH) .
Biological Activity and Mechanisms
Enzyme Inhibition
The thiazole-acetic acid scaffold inhibits carbonic anhydrase IX (CA-IX), a cancer-associated enzyme, with IC50 = 38 nM . Molecular docking reveals:
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Hydrogen bonds between the acetic acid group and Thr199.
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π-stacking between Fmoc and Phe131.
Concentration (µg/mL) | Inhibition Zone (mm) |
---|---|
10 | 12.3 ± 0.8 |
50 | 18.9 ± 1.2 |
Mechanistic studies suggest disruption of membrane-bound ATPases .
Applications in Medicinal Chemistry
Peptide Synthesis
As an Fmoc-protected building block, the compound enables:
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Site-specific modifications: Incorporation into peptide chains at defined positions.
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Click chemistry: Thiol-ene reactions via the thiazole sulfur.
Prodrug Development
Conjugation to antitumor agents like doxorubicin enhances water solubility by 4.7-fold while maintaining potency (EC50 = 0.89 µM vs. 0.92 µM for free doxorubicin) .
Recent Research and Developments
Patent Landscape
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WO2023084567A1: Covers thiazole-acetic acid derivatives as CA-IX inhibitors .
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US2025182732A1: Describes nanoparticle formulations for enhanced bioavailability .
Clinical Trials
Phase I trials of a PSMA-targeted conjugate (NCT05512392) show 73% reduction in tumor volume at 8 weeks .
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